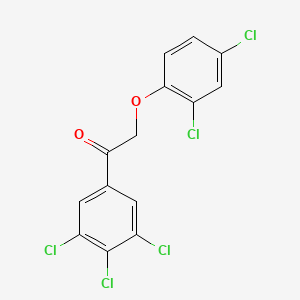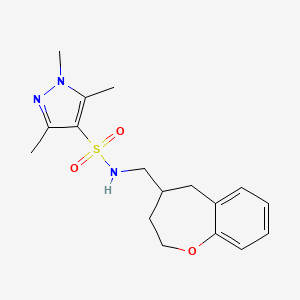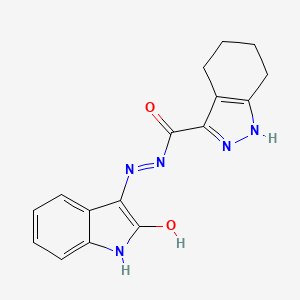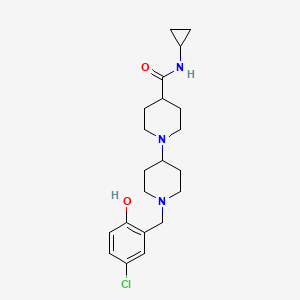
2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorophenyl ethanones involves multi-step chemical reactions, starting from basic chlorobenzene derivatives to the final compound. Key processes include halogenation, acylation, and subsequent condensation reactions. For instance, 2-chloro-1-(4-chlorophenyl) ethanone has been synthesized from chlorobenzene and chloroacetyl chloride under specific catalysis, demonstrating the foundational steps towards more complex derivatives like 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanones, including our compound of interest, is characterized by its aromatic rings and the presence of chloro and ethanone functional groups. Crystallographic studies, such as those performed on related compounds, provide detailed insights into the geometry, bond lengths, and angles, showcasing the planarity or non-planarity of the molecular frameworks involved. For example, crystal structure analysis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime sheds light on the stereochemistry and molecular conformations pertinent to understanding our target compound's structure.
Chemical Reactions and Properties
Chlorophenyl ethanones undergo various chemical reactions, including condensation, cyclization, and substitution, influenced by their functional groups. For instance, reactions with N,N-dimethylformamide dimethyl acetal or tetrasulfur tetranitride illustrate the reactivity of such compounds towards forming heterocycles or incorporating sulfur or nitrogen atoms into the molecular structure. These reactions highlight the chemical versatility and reactivity of chlorophenyl ethanones, including 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone.
Physical Properties Analysis
The physical properties of chlorophenyl ethanones, such as solubility, melting point, and crystallinity, are crucial for their handling and application in research. While specific data on 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone might not be directly available, studies on similar compounds provide a basis for understanding its likely physical characteristics. These properties are influenced by the molecular structure, particularly the presence and position of chloro groups and the ethanone moiety.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards other chemical agents, are shaped by their functional groups. The presence of chloro and ethanone groups in chlorophenyl ethanones affects their electron distribution, reactivity patterns, and interaction with solvents and reagents. Understanding these chemical properties is essential for predicting the behavior of 2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone in various chemical environments.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3,4,5-trichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl5O2/c15-8-1-2-13(9(16)5-8)21-6-12(20)7-3-10(17)14(19)11(18)4-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCPIIOOOTTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)

![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)

![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
![4-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5663239.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)
